molecular formula C12H13NO4 B12279642 3-Morpholinone,6-(2,3-dihydro-1,4-benzodioxin-6-yl)-

3-Morpholinone,6-(2,3-dihydro-1,4-benzodioxin-6-yl)-

Cat. No.: B12279642
M. Wt: 235.24 g/mol
InChI Key: WFHBIFUKFCENMF-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-morpholin-3-one is a complex organic compound featuring a morpholine ring fused with a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-morpholin-3-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions. One common method involves the use of benzenesulfonyl chloride in the presence of a base such as sodium carbonate in an aqueous medium . The reaction proceeds under dynamic pH control to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine nitrogen, using alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-aryl derivatives.

Scientific Research Applications

6-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-morpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-morpholin-3-one stands out due to its unique combination of a morpholine ring and a benzodioxin moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholin-3-one

InChI

InChI=1S/C12H13NO4/c14-12-7-17-11(6-13-12)8-1-2-9-10(5-8)16-4-3-15-9/h1-2,5,11H,3-4,6-7H2,(H,13,14)

InChI Key

WFHBIFUKFCENMF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3CNC(=O)CO3

Origin of Product

United States

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